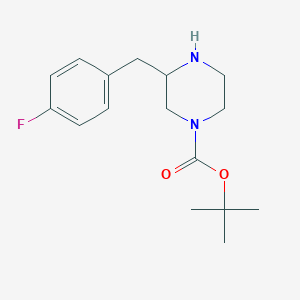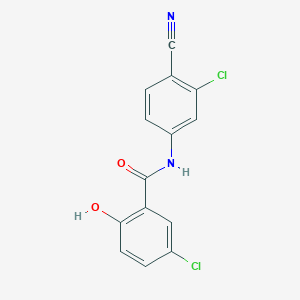![molecular formula C31H23N3O4 B12594534 (Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} CAS No. 873303-30-1](/img/structure/B12594534.png)
(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(4-(4-aminophénoxy)phényl)méthanone] de pyridine-2,6-diyle est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle pyridine et deux groupes aminophénoxyphényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Bis[(4-(4-aminophénoxy)phényl)méthanone] de pyridine-2,6-diyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à faire réagir de l'acide pyridine-2,6-dicarboxylique avec du chlorure de 4-(4-aminophénoxy)benzoyle dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine afin de faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Bis[(4-(4-aminophénoxy)phényl)méthanone] de pyridine-2,6-diyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des groupes aminophénoxy.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que le méthylate de sodium dans le méthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones correspondantes, tandis que la réduction peut produire des dérivés d'amine.
Applications De Recherche Scientifique
Bis[(4-(4-aminophénoxy)phényl)méthanone] de pyridine-2,6-diyle a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique.
Médecine : Exploré pour son potentiel thérapeutique dans le développement de médicaments.
Industrie : Utilisé dans la production de matériaux et de polymères avancés.
Mécanisme d'action
Le mécanisme d'action de Bis[(4-(4-aminophénoxy)phényl)méthanone] de pyridine-2,6-diyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of (Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone} involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Bis[(4-(4-hydroxyphénoxy)phényl)méthanone] de pyridine-2,6-diyle
- Bis[(4-(4-méthoxyphénoxy)phényl)méthanone] de pyridine-2,6-diyle
Unicité
Bis[(4-(4-aminophénoxy)phényl)méthanone] de pyridine-2,6-diyle est unique en raison de ses groupes fonctionnels spécifiques, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette unicité la rend précieuse pour des applications spécialisées dans divers domaines.
Propriétés
Numéro CAS |
873303-30-1 |
|---|---|
Formule moléculaire |
C31H23N3O4 |
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
[6-[4-(4-aminophenoxy)benzoyl]pyridin-2-yl]-[4-(4-aminophenoxy)phenyl]methanone |
InChI |
InChI=1S/C31H23N3O4/c32-22-8-16-26(17-9-22)37-24-12-4-20(5-13-24)30(35)28-2-1-3-29(34-28)31(36)21-6-14-25(15-7-21)38-27-18-10-23(33)11-19-27/h1-19H,32-33H2 |
Clé InChI |
RXSYQQXZRXORBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)C(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]-](/img/structure/B12594464.png)


![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)

![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid](/img/structure/B12594484.png)

![Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-](/img/structure/B12594487.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene)](/img/structure/B12594497.png)
![S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate](/img/structure/B12594509.png)
![Acetamide,N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12594510.png)
![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
